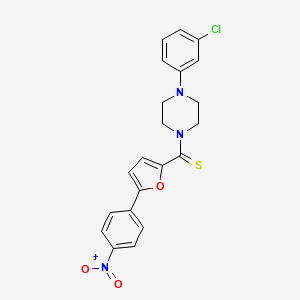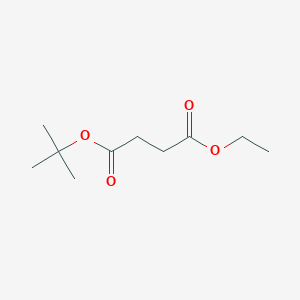
Ethyl 3-(tert-butoxycarbonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butoxycarbonyl)propanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-butoxycarbonyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxycarbonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct introduction of the tert-butoxycarbonyl group into a propanoic acid derivative using tert-butyl chloroformate and a base such as triethylamine. This reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tert-butoxycarbonyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(tert-butoxycarbonyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Boc deprotection is commonly achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
Hydrolysis: 3-(tert-butoxycarbonyl)propanoic acid and ethanol.
Reduction: 3-(tert-butoxycarbonyl)propanol.
Substitution: 3-aminopropanoic acid after Boc deprotection.
Applications De Recherche Scientifique
Ethyl 3-(tert-butoxycarbonyl)propanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of peptide derivatives and as a protecting group for amino acids in peptide synthesis.
Medicine: It is employed in the development of drug candidates and prodrugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-(tert-butoxycarbonyl)propanoate primarily involves its role as a protecting group. The Boc group protects functional groups such as amines during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(tert-butoxycarbonyl)amino)propanoate
- Methyl 3-(tert-butoxycarbonyl)propanoate
- 3-(tert-butoxycarbonyl)propanoic acid
Uniqueness
This compound is unique due to its combination of an ethyl ester and a Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of solubility and reactivity that is advantageous in various chemical processes .
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-ethyl butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBEEVUQIGUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)
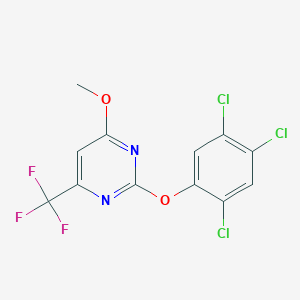
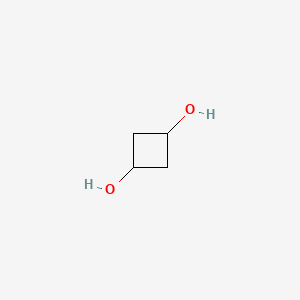
![N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)
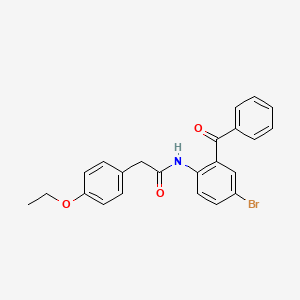
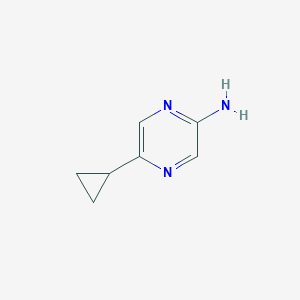
![5-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2657579.png)
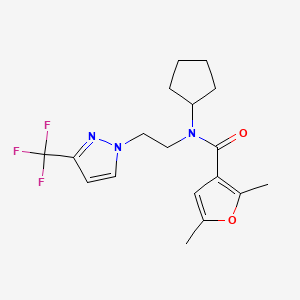
![2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2657584.png)
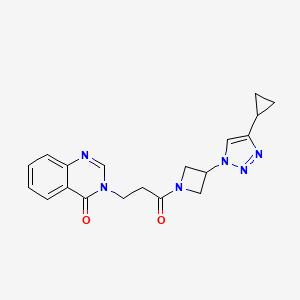
![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)
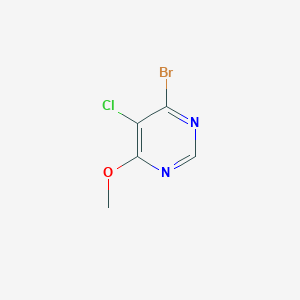
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)
